molecular formula C18H20N4O2S B7751914 2-((5-Cyano-2-(methylthio)-6-(p-tolyl)pyrimidin-4-yl)amino)ethyl propionate

2-((5-Cyano-2-(methylthio)-6-(p-tolyl)pyrimidin-4-yl)amino)ethyl propionate

Cat. No.: B7751914
M. Wt: 356.4 g/mol
InChI Key: BKWVRAVWACHIKS-UHFFFAOYSA-N
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Description

2-((5-Cyano-2-(methylthio)-6-(p-tolyl)pyrimidin-4-yl)amino)ethyl propionate is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Cyano-2-(methylthio)-6-(p-tolyl)pyrimidin-4-yl)amino)ethyl propionate typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, which undergo a series of reactions such as nitration, methylation, and cyanation to introduce the desired functional groups. The final step usually involves the esterification of the aminoethyl group with propionic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are often employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-((5-Cyano-2-(methylthio)-6-(p-tolyl)pyrimidin-4-yl)amino)ethyl propionate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely but often include key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Cyano-2-(methylthio)-6-(p-tolyl)pyrimidin-4-yl)amino)ethyl acetate
  • 2-((5-Cyano-2-(methylthio)-6-(p-tolyl)pyrimidin-4-yl)amino)ethyl butyrate

Uniqueness

The uniqueness of 2-((5-Cyano-2-(methylthio)-6-(p-tolyl)pyrimidin-4-yl)amino)ethyl propionate lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]amino]ethyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-15(23)24-10-9-20-17-14(11-19)16(21-18(22-17)25-3)13-7-5-12(2)6-8-13/h5-8H,4,9-10H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVRAVWACHIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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